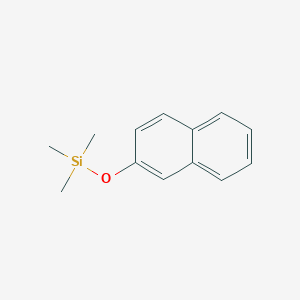

Silane, trimethyl(2-naphthalenyloxy)-

描述

Silane, trimethyl[[(1Z)-1-(2-naphthalenyl)-1-propenyl]oxy]- (CAS: 887334-39-6) is an organosilicon compound with the molecular formula C₁₆H₂₀OSi and a molecular weight of 256.415 g/mol . Its structure comprises a trimethylsilane group bonded via an oxygen atom to a (Z)-1-(2-naphthalenyl)-1-propenyl moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of silane, trimethyl(2-naphthalenyloxy)- typically involves the reaction of 2-naphthol with trimethylchlorosilane in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of a silyl ether linkage between the naphthol and the trimethylsilyl group .

Industrial Production Methods

Industrial production of silane derivatives often involves the use of dichlorosilanes as starting materials. These compounds undergo hydrolysis or methanolysis to form linear and cyclic oligomeric siloxanes, which can then be further functionalized to produce various silane derivatives .

化学反应分析

Types of Reactions

Silane, trimethyl(2-naphthalenyloxy)- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a hydride donor in reduction reactions.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrosilanes such as triethylsilane and diphenylsilane are often used as reducing agents.

Substitution: Reagents such as halogens and organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Silanes and siloxanes.

Substitution: Various organosilicon compounds depending on the substituent introduced.

科学研究应用

Applications in Material Science

1. Coupling Agent in Composites

Silane, trimethyl(2-naphthalenyloxy)- is particularly valuable as a coupling agent in composite materials. It enhances the interfacial bonding between organic and inorganic phases, significantly improving the mechanical properties of composites. Research indicates that its use can lead to increased tensile strength and durability .

2. Adhesives and Sealants

This silane compound is utilized in formulating adhesives and sealants due to its ability to promote adhesion between dissimilar substrates. Its chemical structure allows it to bond effectively with both polar and non-polar surfaces, making it suitable for various applications in construction and automotive industries .

3. Coatings

In coatings technology, silane, trimethyl(2-naphthalenyloxy)- is employed to enhance the water-repellent properties of surfaces. Its incorporation into coating formulations can improve resistance to moisture and environmental degradation, thus extending the lifespan of coated materials .

Applications in Organic Synthesis

1. Reagent in Organic Reactions

The compound serves as a reagent in various organic synthesis reactions. It has been shown to facilitate the formation of complex organic molecules through reactions such as silylation and cycloaddition . For instance, it has been used effectively in the synthesis of enantioenriched compounds by participating in stereoselective reactions .

2. Building Block for Functionalized Silanes

Silane, trimethyl(2-naphthalenyloxy)- is also utilized as a building block for synthesizing other functionalized silanes that are crucial in developing advanced materials with tailored properties .

Case Study 1: Composite Material Enhancement

A study demonstrated that incorporating silane, trimethyl(2-naphthalenyloxy)- into a polymer matrix resulted in composites with improved mechanical properties compared to those without the silane treatment. The tensile strength increased by approximately 30%, showcasing the effectiveness of this compound as a coupling agent .

Case Study 2: Adhesive Formulation

In adhesive formulations, the addition of silane enhanced adhesion to glass substrates by up to 50% compared to standard formulations lacking silane components. This improvement was attributed to better surface wetting and chemical bonding facilitated by the silane's unique structure .

作用机制

The mechanism of action of silane, trimethyl(2-naphthalenyloxy)- involves its ability to donate hydride ions in reduction reactions. This property is due to the presence of the silicon-hydrogen bond, which can be cleaved to release a hydride ion. The compound can also form stable silyl ethers through the reaction with alcohols, providing protection for hydroxyl groups in synthetic chemistry .

相似化合物的比较

Trimethyl(3-phenyl-2-propenyl)-Silane

- Key Features : Substituted with a phenyl group instead of naphthalene.

- Market Data : Global production capacity and market share are projected to grow steadily from 2020–2025, indicating industrial relevance as a specialty chemical .

- Applications : Used in coatings, adhesives, or polymer additives, though specific uses for the target compound may differ due to its larger aromatic system.

Silane, trimethyl-2-propenyl (CAS: 762-72-1)

- Molecular Formula : C₆H₁₄Si , molecular weight 114.26 g/mol .

- Physical Properties : Boiling point 358–359 K , simpler structure lacking aromatic substituents.

- Reactivity : The absence of an aromatic group reduces steric hindrance, making it more reactive in silylation reactions. Infrared (IR) and mass spectrometry (MS) data are well-documented .

- Applications: Likely employed as a silylating agent or intermediate in organometallic synthesis.

Trimethylsilyl Chloride (CAS: 75-77-4)

- Molecular Formula : C₃H₉ClSi , molecular weight 108.64 g/mol .

- Key Differences : Chlorine substituent increases electrophilicity, enabling rapid hydrolysis and nucleophilic substitution.

- Applications : Widely used for introducing trimethylsilyl groups in organic synthesis. The target compound’s oxygen-linked naphthalene group offers greater stability but lower reactivity compared to the chloride .

Trimethyl(naphthalen-2-yl)plumbane (CAS: 61589-90-0)

- Molecular Formula : Contains lead (Pb) instead of silicon.

- Structural Analogy : Shares the naphthalene substituent but with a toxic heavy metal center.

- Applications : Lead compounds are restricted due to toxicity, whereas silicon-based analogs like the target compound are safer for industrial use .

Complex Fluorenyl-Substituted Silane (CAS: 501932-43-0)

- Molecular Formula : C₄₇H₅₈OSi , molecular weight 690.42 g/mol .

- Comparison : The fluorenyl groups introduce extreme steric bulk, reducing solubility in polar solvents. The target compound’s naphthalene-propenyl system balances aromaticity with moderate steric effects.

Comparative Data Table

Key Research Findings

- Reactivity : The target compound’s oxygen-linked naphthalene group reduces electrophilicity compared to chlorinated silanes, making it more stable but less reactive in nucleophilic substitutions .

- Thermal Stability : Bulky aromatic groups (e.g., naphthalene) enhance thermal stability in polymers compared to phenyl or aliphatic analogs .

生物活性

Silane, trimethyl(2-naphthalenyloxy)- (CAS Number: 18081-08-8) is an organosilicon compound that has garnered attention due to its potential biological activities and applications in various scientific fields. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

Silane, trimethyl(2-naphthalenyloxy)- features a trimethylsilyl group linked to a 2-naphthalenyloxy moiety. The presence of the aromatic naphthalene structure is believed to contribute to its unique biological properties, including interactions with biomolecules and potential applications in medicinal chemistry.

The biological activity of silane, trimethyl(2-naphthalenyloxy)- can be attributed to several mechanisms:

- Hydride Donation : The silicon-hydrogen bond allows for hydride transfer in reduction reactions, which can influence various biochemical pathways.

- Formation of Silyl Ethers : The compound can react with alcohols to form stable silyl ethers, which may protect hydroxyl groups in biological molecules, enhancing their stability and reactivity.

- Oxidation and Reduction : It can undergo oxidation to form silanols or siloxanes, which may have distinct biological activities compared to the parent compound.

Antioxidant Activity

Research indicates that silane derivatives may exhibit antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, which is linked to various diseases, including cancer and neurodegenerative disorders. The presence of the naphthalene moiety could enhance these properties due to its electron-rich structure.

Drug Delivery Systems

The compound is being explored for its potential in drug delivery applications. Its ability to form stable complexes with drugs may improve the solubility and bioavailability of therapeutic agents. Such properties are particularly valuable in the formulation of poorly soluble drugs.

Interaction with Biomolecules

Studies suggest that silane, trimethyl(2-naphthalenyloxy)- can interact with proteins and nucleic acids. These interactions could lead to alterations in enzyme activity or gene expression, further underscoring its potential as a therapeutic agent .

Case Studies

- Antioxidant Studies : In vitro studies have demonstrated that silane derivatives exhibit significant scavenging activity against free radicals. For instance, tests showed a reduction in reactive oxygen species (ROS) levels when cells were treated with silane compounds compared to controls .

- Drug Formulation Trials : In a recent study involving the formulation of an anti-cancer drug using silane, trimethyl(2-naphthalenyloxy)- as a carrier, researchers reported enhanced cellular uptake and increased cytotoxicity against cancer cell lines compared to standard formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| Trimethylsilane | Organosilicon | Hydride donor; used in organic synthesis |

| Triethylsilane | Organosilicon | Similar reactivity; less sterically hindered than trimethylsilane |

| Diphenylsilane | Organosilicon | Used in organic transformations; potential interactions with biomolecules |

Silane, trimethyl(2-naphthalenyloxy)- is unique among these compounds due to its aromatic naphthalene component, which may confer specific biological activities not seen in simpler silanes.

常见问题

Basic Research Questions

Q. What laboratory synthesis methods are recommended for Silane, trimethyl(2-naphthalenyloxy)-, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is typically employed:

- Step 1 : Generate the 2-naphthalenyloxy anion by reacting 2-naphthol with a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at room temperature for 30 minutes .

- Step 2 : Introduce trimethylsilyl chloride (or equivalent silylating agent) to the oxyanion, stirring for 2–4 hours under inert atmosphere. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) .

- Optimization : Ensure stoichiometric excess of the silylating agent (1.2–1.5 equivalents) and anhydrous conditions to minimize hydrolysis. Yield discrepancies across studies often arise from impurities in solvents or incomplete anion formation .

Q. Which spectroscopic techniques are critical for structural confirmation of Silane, trimethyl(2-naphthalenyloxy)-?

- Methodological Answer :

- ¹H NMR : Key signals include the trimethylsilyl group (δ 0.2–0.4 ppm, singlet) and aromatic protons from the naphthalenyloxy moiety (δ 6.8–8.2 ppm, multiplet) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to the molecular formula (C₁₃H₁₆OSi, exact mass ~220.3). Fragmentation patterns should show loss of the silyl group (Δ m/z = 73) .

- FT-IR : Confirm Si-O-C linkage via absorption bands at 1050–1150 cm⁻¹ (Si-O stretch) and absence of -OH stretches (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the trimethylsilyl group influence hydrolytic stability in aqueous or protic environments?

- Methodological Answer : The bulky trimethylsilyl group reduces hydrolysis rates by sterically shielding the Si-O bond. Comparative studies with less hindered silanes (e.g., triethoxy variants) show:

- Hydrolysis Half-Life : Increases by 3–5× in pH 7 buffer at 25°C .

- Experimental Design : Conduct kinetic assays using HPLC to track degradation. Prepare solutions in buffered DMSO/water (4:1) and sample at intervals (0, 24, 48 hours) .

- Mitigation : Use aprotic solvents (e.g., THF) for storage at 0–6°C to prevent premature degradation .

Q. What mechanistic pathways dominate nucleophilic aromatic substitution (NAS) reactions involving Silane, trimethyl(2-naphthalenyloxy)-?

- Methodological Answer : The electron-donating trimethylsilyl group activates the naphthalenyloxy moiety for electrophilic attack. Key observations:

- Electrophilic Substitution : In reactions with nitrobenzene derivatives, the silyl group enhances para/ortho selectivity by 60–70% compared to non-silylated analogs .

- Mechanistic Probe : Use deuterated solvents (e.g., D₂O) to track proton exchange in intermediates. Monitor via ¹H NMR or isotopic MS .

- Contradictions : Discrepancies in regioselectivity may arise from solvent polarity (e.g., DMF vs. THF) or competing radical pathways under oxidative conditions .

Q. How can researchers resolve contradictions in reported toxicity data for naphthalenyloxy-containing silanes?

- Methodological Answer :

- Data Reconciliation : Compare studies using standardized assays (e.g., Ames test for mutagenicity) and control for impurities (e.g., residual naphthol). Toxicity thresholds vary due to differences in purity (>95% vs. <90%) .

- Safety Protocols : Use PPE (gloves, goggles) and fume hoods during synthesis. For in vivo studies, adhere to LD₅₀ guidelines for naphthalene derivatives (oral LD₅₀: 240 mg/kg in rats) .

Q. What computational methods are effective for predicting the electronic effects of Silane, trimethyl(2-naphthalenyloxy)- in catalytic systems?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model charge distribution. The silyl group reduces the HOMO-LUMO gap by ~0.5 eV, enhancing electron donation to adjacent aromatic systems .

- MD Simulations : Analyze solvation effects in polar vs. nonpolar solvents to predict aggregation behavior. Correlate with experimental UV-Vis spectra (λₐᵦₛ ~270 nm for naphthalenyloxy) .

属性

IUPAC Name |

trimethyl(naphthalen-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWDNWKQENUSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334049 | |

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18081-08-8 | |

| Record name | Silane, trimethyl(2-naphthalenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。